Isopropyl-d7 Paraben
Description
Properties
CAS No. |
1432063-95-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
187.246 |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 4-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/i1D3,2D3,7D |
InChI Key |
CMHMMKSPYOOVGI-QXMYYZBZSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)O |
Synonyms |
4-Hydroxybenzoic Acid 1-Methylethyl-d7 Ester; 4-Hydroxybenzoic Acid Isopropyl-d7 Ester; Isopropyl-d7 4-Hydroxybenzoate; Isopropyl-d7 p-Hydroxybenzoate; p-Hydroxybenzoic Acid Isopropyl-d7 Ester; _x000B_ |
Origin of Product |
United States |
Synthetic Strategies for Deuterated Isopropyl Paraben Derivatives
Regiospecific Deuteration Techniques for Alkyl Chain Modification
Regiospecific deuteration ensures that deuterium (B1214612) atoms are incorporated at specific, predetermined positions within a molecule. For Isopropyl-d7 Paraben, this involves modifying the alkyl chain (the isopropyl group) rather than the aromatic ring.
The most direct and common strategy for synthesizing this compound is through the esterification of p-hydroxybenzoic acid with isotopically labeled isopropanol (B130326) (isopropanol-d8 or isopropanol-d7, depending on the desired labeling). The core of this technique lies in utilizing a pre-deuterated starting material. The synthesis is a two-step conceptual process:
Preparation of Deuterated Isopropanol : The synthesis begins with a commercially available or specially prepared deuterated isopropanol, where all seven hydrogen atoms on the isopropyl group are replaced with deuterium. Catalytic methods using deuterium oxide (D₂O) as the deuterium source are established for the regioselective deuteration of alcohols. rsc.org For instance, iridium-based catalysts can facilitate a hydrogen-deuterium isotope exchange at the α-position of alcohols, while other transition metal complexes can achieve deuteration at both α and β positions. rsc.orgrsc.org
Esterification : The deuterated isopropanol is then reacted with p-hydroxybenzoic acid to form the final ester product. This reaction links the deuterated alkyl group to the p-hydroxybenzoate backbone.
This precursor-based approach ensures that the deuterium labeling is confined specifically to the isopropyl group, preserving the chemical structure of the aromatic ring and yielding the target compound, this compound (C₁₀H₅D₇O₃). lgcstandards.com
The esterification of p-hydroxybenzoic acid with deuterated isopropanol can be achieved through several established pathways. The choice of method can influence reaction efficiency, yield, and purity.
Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. The reaction involves heating p-hydroxybenzoic acid and an excess of deuterated isopropanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.gov The general reaction is: p-Hydroxybenzoic Acid + Isopropanol-d7 → this compound + Water researchgate.net To drive the equilibrium towards the product, the water formed during the reaction is typically removed. google.com This method is widely used for the industrial production of non-labeled parabens and is directly applicable to their deuterated analogs. researchgate.netresearchgate.net
Acyl Halide-Based Esterification : A more reactive pathway involves converting p-hydroxybenzoic acid into a more reactive derivative, such as an acyl chloride. This can be achieved by reacting it with an agent like oxalyl chloride or thionyl chloride. d-nb.info The resulting p-hydroxybenzoyl chloride is then reacted with deuterated isopropanol. This method often proceeds at lower temperatures and may not require a strong acid catalyst, which can be advantageous for sensitive substrates.
Enzymatic Synthesis Approaches for this compound Production
Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods for producing esters. Lipases, particularly immobilized forms like Candida antarctica Lipase B (marketed as Novozym 435), are effective biocatalysts for esterification reactions. nih.govekb.eg This approach can be readily adapted for the production of this compound.
The process involves the esterification of myristic acid or lauric acid with isopropyl alcohol in a solvent-free system or a homogenous medium. ekb.egresearchgate.net By substituting the fatty acids with p-hydroxybenzoic acid and using isopropanol-d7, the same enzymatic process can synthesize the desired deuterated paraben.
Key advantages of this biocatalytic approach include:
Mild Reaction Conditions : Enzymatic reactions typically occur at lower temperatures (e.g., 60°C), reducing energy consumption and minimizing side-product formation. nih.govekb.eg
High Selectivity : Enzymes offer high chemo- and regioselectivity, leading to purer products and simplifying downstream processing.
Environmental Benefits : The process avoids the use of harsh acids and corrosive catalysts. researchgate.net
Research on similar isopropyl esters has shown that high conversion rates (over 85-90%) can be achieved by optimizing reaction parameters. nih.govekb.eg
Optimization of Synthetic Yields and Isotopic Purity for this compound
Achieving high synthetic yield and exceptional isotopic purity are the primary goals in the production of labeled compounds for analytical applications.
For synthetic yield , optimization strategies depend on the chosen pathway.
In chemical synthesis , key parameters include the molar ratio of reactants, catalyst concentration, reaction temperature, and effective removal of byproducts like water to shift the reaction equilibrium. google.com
In enzymatic synthesis , parameters such as enzyme loading, substrate molar ratio, temperature, and agitation speed are optimized to maximize conversion. Studies on analogous enzymatic esterifications have demonstrated that high molar ratios of alcohol to acid (e.g., 15:1) and an optimized enzyme load (e.g., 4% w/w) can lead to yields approaching 91%. ekb.eg
The table below summarizes typical parameters optimized in the enzymatic synthesis of isopropyl esters, which are applicable to this compound.
| Parameter | Optimized Condition | Resulting Conversion | Reference |
| Enzyme | Novozym 435 (immobilized Candida antarctica Lipase B) | >87% | nih.gov |
| Substrate Molar Ratio (Alcohol:Acid) | 15:1 | ~91% | ekb.eg |
| Temperature | 60°C | >87% | nih.gov |
| Biocatalyst Loading | 4% (w/w of substrates) | ~91% | ekb.eg |
| Agitation Speed | 150 rpm | >87% | nih.gov |
Isotopic purity is a measure of the percentage of deuterium enrichment in the final product. It is paramount for the utility of this compound as an internal standard. rsc.org The isotopic purity of the final product is fundamentally dependent on the enrichment of the deuterated starting material, isopropanol-d7. zeochem.com
Confirmation of isotopic purity and structural integrity requires sophisticated analytical techniques. rsc.orgnih.gov
| Analytical Technique | Principle and Application | Reference |
| High-Resolution Mass Spectrometry (HR-MS) | ESI-HRMS is used to measure the relative abundance of different isotopologs (molecules differing only in their isotopic composition). This allows for a precise calculation of the deuterium enrichment percentage. | nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to determine the absence of protons at the labeled positions, while ²H NMR directly detects the presence and location of deuterium atoms, confirming the regiospecificity of the labeling. | rsc.orgresearchgate.net |
By carefully controlling the synthesis and employing rigorous analytical verification, this compound can be produced with high chemical yield and isotopic purity exceeding 95%. lgcstandards.com
Advanced Chromatographic and Spectrometric Approaches for Isopropyl D7 Paraben Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Isopropyl-d7 Paraben
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For paraben analysis, a derivatization step is often required to increase their volatility and improve chromatographic performance. researchgate.net
Application of Stable Isotope GC-MS/MS with Dynamic Selected Reaction Monitoring
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate quantification in GC-MS/MS analysis. The dynamic selected reaction monitoring (dSRM) mode further enhances the sensitivity and selectivity of the method. In dSRM, the mass spectrometer only monitors for specific precursor-to-product ion transitions at the expected retention time of the analyte, thereby reducing background noise and improving the signal-to-noise ratio.
Research has demonstrated the successful application of GC-MS for the determination of various parabens, including isopropyl paraben, in different matrices like water and human tissue. researchgate.netnih.gov These methods often involve a derivatization step to make the parabens more amenable to GC analysis. researchgate.net The use of a deuterated internal standard like this compound would be integral to such methodologies for ensuring high accuracy and precision by compensating for any analyte loss during sample preparation and injection variability.
This compound as Internal Standard in Quantitative Analytical Protocols
This compound serves as an excellent internal standard in quantitative analytical protocols due to its structural similarity and differing mass from the native isopropyl paraben. When added to a sample at a known concentration before processing, it experiences similar extraction efficiencies and ionization responses as the target analyte. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov
In GC-MS methods for analyzing emerging contaminants in cereal grains, matrix effects can significantly impact the accuracy of results. frontiersin.orgfrontiersin.org The use of matrix-matched standards or, more effectively, a stable isotope-labeled internal standard like this compound, is crucial to counteract these effects and ensure reliable quantification. frontiersin.orgfrontiersin.org A patent for a method to determine eight p-hydroxybenzoate compounds lists benzyl-d7 paraben as an internal standard, highlighting the common practice of using deuterated parabens in GC-MS analysis. google.com
Table 1: GC-MS Method Parameters for Paraben Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Capillary columns (e.g., DB-5ms) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Derivatization Agent | Acetic Anhydride or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | researchgate.netnih.gov |
| Ionization Mode | Electron Ionization (EI) | researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | nih.govnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography-mass spectrometry (LC-MS) has become a preferred method for the analysis of parabens as it often does not require derivatization, simplifying sample preparation. kau.edu.sa The technique is suitable for a wide range of compounds, including those that are non-volatile or thermally labile. azurewebsites.net
Ultra-High Performance Liquid Chromatography Coupled with Triple-Quadrupole Mass Spectrometry (UPLC-QqQ-MS)
Ultra-high performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. jascoinc.com When coupled with a triple-quadrupole mass spectrometer (QqQ-MS), it provides a highly sensitive and selective analytical method. The QqQ-MS operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This specificity is crucial for analyzing complex matrices like dairy products, urine, and pharmaceuticals. kau.edu.sanih.govnih.gov
A UPLC-MS/MS method was developed for the simultaneous determination of several parabens in human urine, demonstrating the high sensitivity and selectivity of this technique. nih.gov The use of an isotope-dilution method with deuterated standards, such as this compound, is essential for accurate quantification in such bio-monitoring studies. scribd.com
Ultra-High Performance Liquid Chromatography Coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-QqTOF-MS)
UPLC coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QqTOF-MS) offers the advantage of high-resolution mass analysis, enabling the identification and confirmation of a wide range of compounds, including unknown metabolites and degradation products. This technique is particularly valuable for screening emerging contaminants in environmental and food samples. waters.com While triple quadrupole instruments are often used for targeted quantitative analysis, QqTOF systems provide the capability for both quantitative and qualitative analysis. azurewebsites.net
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA/DAD)
High-performance liquid chromatography with photodiode array detection (HPLC-PDA or DAD) is a widely used and robust technique for the analysis of parabens. arabjchem.orgresearchgate.net The PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram, which can aid in peak identification and purity assessment. dergipark.org.tr
Several studies have reported the development and validation of HPLC-PDA methods for the simultaneous determination of multiple parabens in various samples, including foodstuffs, oral suspensions, and human plasma. arabjchem.orgdergipark.org.trnih.gov These methods typically employ a reversed-phase C18 column and a mobile phase consisting of a mixture of water (often with a buffer or acid modifier) and an organic solvent like methanol (B129727) or acetonitrile. arabjchem.orgasianpubs.org While HPLC-PDA is a reliable technique, its sensitivity is generally lower than that of mass spectrometric methods.
Table 2: LC-MS and HPLC Method Parameters for Paraben Analysis
| Parameter | UPLC-QqQ-MS | UPLC-QqTOF-MS | HPLC-PDA | Reference |
|---|---|---|---|---|
| Column | Reversed-phase C18 (sub-2 µm) | Reversed-phase C18 (sub-2 µm) | Reversed-phase C18 (3.5-5 µm) | nih.govwaters.comarabjchem.org |
| Mobile Phase | Water/Acetonitrile or Methanol with Formic Acid | Water/Acetonitrile or Methanol with Formic Acid | Water/Methanol or Acetonitrile | waters.comarabjchem.orgmdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | Electrospray Ionization (ESI) | N/A | nih.govwaters.com |
| Detection | Multiple Reaction Monitoring (MRM) | Full Scan and/or Tandem MS | UV/Vis Absorbance (e.g., 254 nm) | nih.govwaters.comasianpubs.org |
Sample Preparation and Extraction Protocols for Deuterated Paraben Trace Analysis
Effective sample preparation is a crucial first step in the analytical workflow for this compound. The primary goal is to isolate the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of extraction method depends on the sample type, the concentration of the analyte, and the subsequent analytical technique.
Fabric-Phase Sorptive Extraction (FPSE) has emerged as a novel and efficient sample preparation technique. encyclopedia.pubmdpi.com It integrates the principles of Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME). mdpi.com FPSE utilizes a flexible fabric substrate, such as cotton or polyester, coated with a sol-gel organic-inorganic hybrid sorbent. encyclopedia.pubmdpi.comnih.gov This design provides a large surface area for extraction and allows for both exhaustive and equilibrium-driven extraction. mdpi.com
For paraben analysis, FPSE offers several advantages, including simplicity, speed, and adherence to green analytical chemistry principles by minimizing the use of organic solvents. encyclopedia.pubnih.govresearchgate.net A study by Gulle et al. (2019) demonstrated the successful application of FPSE for the determination of methyl, propyl, and butyl paraben in cosmetic and environmental samples. encyclopedia.pubresearchgate.net The method involved the use of a sol-gel Carbowax-20M sorbent-coated FPSE membrane, which efficiently retained the parabens at a pH of 5. encyclopedia.pubresearchgate.net The trapped analytes were subsequently desorbed using methanol. encyclopedia.pubresearchgate.net This approach, coupled with High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection, achieved low limits of detection (LOD) ranging from 2.85 to 2.98 ng/mL for the studied parabens. researchgate.net
The versatility of FPSE is further highlighted by the availability of a wide range of sorbent chemistries, including polar, nonpolar, and ion-exchange options, allowing for the optimization of extraction for different analytes and matrices. encyclopedia.pubmdpi.com
Table 1: FPSE Method Parameters for Paraben Analysis
| Parameter | Condition | Reference |
| Sorbent | sol-gel Carbowax-20M | encyclopedia.pubresearchgate.net |
| Sample pH | 5 | encyclopedia.pubresearchgate.net |
| Desorption Solvent | Methanol | encyclopedia.pubresearchgate.net |
| Detection Method | HPLC-PDA | encyclopedia.pubresearchgate.net |
Besides FPSE, various microextraction and solid-phase extraction (SPE) techniques are widely employed for the isolation of parabens from diverse matrices. These methods are crucial for pre-concentrating the analytes, which are often present at low levels. univ.kiev.ua
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of liquid-liquid extraction that offers high enrichment factors and requires small volumes of solvents. univ.kiev.uaturkjps.org In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. univ.kiev.ua This increases the surface area between the extraction solvent and the sample, facilitating rapid mass transfer of the analytes. A study by Levchyk and Zui utilized DLLME with in-situ derivatization for the extraction of parabens from water samples, achieving LODs as low as 0.002 mg/L for propyl and butylparaben. univ.kiev.ua
Solid-Phase Extraction (SPE) is a well-established and reliable technique for the extraction and pre-concentration of parabens from environmental and biological samples. mdpi.com It offers advantages such as high selectivity, reduced solvent consumption, and shorter analysis times compared to traditional liquid-liquid extraction. mdpi.com Various sorbents, including silica-based C18 and polymeric materials, are used in SPE cartridges to retain parabens, which are then eluted with a suitable organic solvent. mdpi.comresearchgate.net
Solid-Phase Microextraction (SPME) is another solvent-minimized technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. acs.org The fiber is exposed to the sample or its headspace, and the analytes partition into the coating. The fiber is then transferred to the injection port of a gas chromatograph or a high-performance liquid chromatograph for desorption and analysis. acs.org SPME has been successfully used for the determination of parabens in various matrices, offering good sensitivity and reproducibility. acs.org
Table 2: Comparison of Microextraction and SPE Techniques for Paraben Analysis
| Technique | Principle | Advantages | Typical LODs | Reference |
| DLLME | Partitioning between aqueous sample and a fine dispersion of extraction solvent. | High enrichment factor, fast, low solvent consumption. | 0.002 - 0.003 mg/L | univ.kiev.ua |
| SPE | Analyte retention on a solid sorbent followed by elution. | High selectivity, reliable, good for complex matrices. | 5 - 10 ng/mL | mdpi.comacs.org |
| SPME | Analyte partitioning onto a coated fiber. | Solvent-free, simple, can be automated. | 5 - 10 ng/mL | acs.org |
Validation and Quality Assurance in Deuterated Paraben Analytical Method Development
Method validation is a critical component of analytical quality assurance, ensuring that a developed method is reliable, reproducible, and fit for its intended purpose. intertek.comnih.gov For the analysis of this compound, which often serves as an internal standard, rigorous validation is paramount. vulcanchem.comlgcstandards.com
The validation process typically involves the assessment of several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. turkjps.orgnih.gov
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. nih.govnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govnih.gov
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. intertek.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. uoa.gr
In the context of deuterated paraben analysis, the use of this compound as an internal standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of other parabens. nih.gov The validation of a method for determining seven parabens in human urine by HPLC-DAD, for instance, demonstrated good linearity, with LOD and LOQ values of 0.003 and 0.01 μg/mL, respectively, for all seven compounds. uoa.gr The relative recovery rates were between 86.3% and 104%, and the relative standard deviation values for repeatability were below 19.3%. uoa.gr
Table 3: Key Validation Parameters for Paraben Analytical Methods
| Validation Parameter | Description | Typical Acceptance Criteria | Reference |
| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 | nih.gov |
| Accuracy (% Recovery) | Percentage of analyte recovered from a spiked matrix. | 80 - 120% | nih.govnih.gov |
| Precision (% RSD) | Relative standard deviation of replicate measurements. | < 15-20% | nih.govnih.gov |
| LOD/LOQ | Lowest detectable/quantifiable concentration. | Method-dependent | turkjps.orgnih.gov |
Investigative Applications of Isopropyl D7 Paraben in Environmental Research
Elucidating Environmental Transformation Pathways of Paraben Compounds Using Isotopic Tracers
Isotopic labeling, exemplified by Isopropyl-d7 Paraben, is critical for understanding how paraben compounds transform in the environment. Researchers utilize these labeled analogues to identify degradation pathways and intermediate products that might otherwise be indistinguishable from naturally occurring compounds or other anthropogenic inputs. By tracking the mass shifts introduced by deuterium (B1214612), scientists can elucidate metabolic routes, identify microbial degradation pathways, and pinpoint abiotic transformation processes such as hydrolysis or photolysis. For instance, studies using deuterated parabens can help map out the formation of various hydroxylated or de-esterified products, providing a detailed picture of paraben breakdown in different environmental matrices leesu.frresearchgate.netresearchgate.net.
Monitoring Paraben Fate and Transport in Wastewater Treatment Systems with Labeled Analogues
Wastewater treatment plants (WWTPs) are significant pathways for parabens entering the environment. This compound and similar labeled parabens are employed to monitor the efficiency of WWTPs in removing these compounds. By spiking influent water with a known quantity of the labeled tracer, researchers can track its removal rate through different treatment stages (e.g., primary settling, activated sludge, disinfection). This allows for precise quantification of removal efficiencies and the identification of treatment processes that are most effective in degrading or sequestering parabens. Studies have shown that while biodegradation plays a key role in removing parabens from aerobic systems, adsorption onto sludge is less significant researchgate.netnih.gov. Labeled compounds help to accurately measure these processes, contributing to the optimization of wastewater treatment technologies to mitigate environmental release leesu.frindustrialchemicals.gov.auitrcweb.orgrepec.orgfrontiersin.orgnih.gov.
Isotopic Tracing for Paraben Distribution and Sequestration in Aquatic and Terrestrial Matrices
The distribution and sequestration of parabens in various environmental compartments, such as soil, sediment, and water bodies, can be effectively studied using isotopic tracers like this compound. These labeled compounds help researchers understand how parabens partition between different phases (e.g., dissolved in water, adsorbed onto soil particles or sediment). For example, studies might investigate the sorption behavior of parabens in soils, with the deuterium label allowing for precise measurement of the amount adsorbed versus the amount remaining in the aqueous phase industrialchemicals.gov.aucsic.es. This information is vital for predicting the environmental persistence and potential for bioaccumulation or transport of parabens in aquatic and terrestrial ecosystems. Research indicates that parabens can partition to soil and sediment, with their mobility influenced by factors like lipophilicity and soil organic carbon content industrialchemicals.gov.aunih.gov.
Assessment of Paraben Degradation Kinetics in Diverse Environmental Compartments
Understanding the rate at which parabens degrade in different environmental settings is crucial for assessing their persistence and potential impact. This compound, as an isotopic tracer, allows for accurate determination of degradation kinetics, including half-lives and reaction rate constants, under controlled experimental conditions that mimic natural environments. Studies can employ labeled parabens in laboratory incubations with activated sludge, soil microcosms, or simulated aquatic environments to quantify biodegradation rates and identify factors influencing degradation, such as pH, temperature, and microbial community composition researchgate.netresearchgate.netnih.govnih.govresearchgate.netacs.org. For example, first-order kinetic models have been used to describe paraben degradation, with rate constants varying based on conditions researchgate.netnih.gov. These studies provide essential data for environmental risk assessments and the development of effective remediation strategies.
Isopropyl D7 Paraben in Metabolic and Biotransformation Pathway Studies
Utilization of Deuterated Isopropyl Paraben for Metabolite Identification and Quantification
Deuterated compounds like Isopropyl-d7 Paraben are widely employed as internal standards in quantitative bioanalytical methods, especially when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The principle behind this application lies in the fact that deuterated analogs exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, including similar ionization efficiencies and chromatographic behavior. However, their distinct mass-to-charge ratio allows for clear differentiation in mass spectrometry detection.
Table 5.1.1: Role of this compound as an Internal Standard in Metabolite Quantification
| Analyte of Interest (Example) | Internal Standard | Analytical Technique | Benefit of Internal Standard Use |
| Isopropyl Paraben Metabolite X | This compound | LC-MS/MS | Corrects for matrix effects and variations in sample recovery. |
| Isopropyl Paraben Metabolite Y | This compound | GC-MS | Enhances accuracy and precision in quantitative measurements. |
| Isopropyl Paraben Metabolite Z | This compound | LC-MS/MS | Enables reliable quantification at trace levels. |
Mechanistic Studies of Paraben Biotransformation via Isotopic Labeling
Isotopic labeling is a powerful technique for elucidating the intricate mechanisms of xenobiotic biotransformation. By introducing stable isotopes, such as deuterium (B1214612), into a molecule, researchers can trace the fate of specific atoms or bonds throughout enzymatic reactions. For parabens, this includes tracking the hydrolysis of the ester bond and subsequent metabolic fates of the resulting 4-hydroxybenzoic acid and the alcohol moiety science.govscience.gov.
When this compound is subjected to metabolic processes, the deuterium atoms can be followed through various enzymatic transformations. For instance, if the isopropyl group is cleaved, the deuterium-labeled fragments can be identified and quantified. This allows for the confirmation of specific metabolic pathways, such as ester hydrolysis mediated by carboxylesterases, which are known to be involved in paraben metabolism science.govscience.gov. By observing the mass shift associated with the deuterium label in identified metabolites, researchers can gain definitive evidence for the metabolic routes taken. This approach is instrumental in mapping out the complete biotransformation cascade, identifying transient intermediates, and understanding the regioselectivity and stereoselectivity of enzymatic reactions involved in paraben metabolism.
Investigation of Conjugation Pathways Employing this compound as a Probe
Conjugation reactions represent a major phase II metabolic pathway, where xenobiotics or their Phase I metabolites are coupled with endogenous molecules like glucuronic acid or sulfate. These conjugation processes typically increase the water solubility of the compounds, facilitating their excretion from the body. Parabens, including isopropyl paraben, are known to undergo conjugation, primarily through glucuronidation and sulfation, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively researchgate.net.
Table 5.3.1: Investigating Paraben Conjugation Pathways with this compound
| Conjugation Pathway | Primary Enzymes Involved | Labeled Probe Used | Detection Method | Information Gained |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound | LC-MS/MS | Identification and quantification of glucuronides. |
| Sulfation | Sulfotransferases (SULTs) | This compound | LC-MS/MS | Identification and quantification of sulfates. |
Analysis of Kinetic Isotope Effects in Paraben Metabolic Processes
Kinetic Isotope Effects (KIEs) occur when the rate of a chemical reaction is influenced by the isotopic substitution of an atom involved in the bond-breaking or bond-forming step. Deuterium, being heavier than hydrogen, forms a stronger bond, which can lead to slower reaction rates when deuterium replaces hydrogen at a site undergoing chemical transformation. This phenomenon is particularly pronounced when the C-H bond is the rate-limiting step in an enzymatic reaction.
The analysis of KIEs using deuterated compounds like this compound can provide critical insights into the mechanisms of enzyme-catalyzed metabolic reactions. For instance, if the metabolic breakdown of isopropyl paraben involves the cleavage of a C-H bond in the isopropyl group, a significant KIE would be observed when using this compound, indicating that this specific bond cleavage is a rate-limiting step. Studies on paraben metabolism have indicated the involvement of ester hydrolysis, and related research has demonstrated kinetic isotope effects in hydroxylation reactions, suggesting that similar principles apply to paraben biotransformation science.govscience.gov. By measuring the ratio of reaction rates (e.g., kH/kD) for the non-deuterated and deuterated compounds, researchers can confirm the involvement of specific enzymatic steps and elucidate the transition states of these reactions.
Table 5.4.1: Kinetic Isotope Effect (KIE) in Paraben Metabolism
| Metabolic Step (Hypothetical) | Enzyme Involved | Deuterium Labeling Site | Expected KIE (kH/kD) | Mechanistic Implication |
| Ester Hydrolysis | Carboxylesterase(s) | Isopropyl group | ~1.0 - 1.5 | C-H bond cleavage not rate-limiting in hydrolysis. |
| Hydroxylation of Isopropyl | Cytochrome P450 etc. | Isopropyl group | > 1.5 | C-H bond cleavage is rate-limiting for hydroxylation. |
Compound Name Table:
| Common Name | Chemical Name/Description |
| This compound | Deuterated Isopropyl Paraben |
Methodological Innovations and Future Research Trajectories for Isopropyl D7 Paraben Studies
Development of Novel Deuteration Strategies for Expanding the Paraben Analogue Library
The synthesis of deuterated parabens, including Isopropyl-d7 Paraben, typically involves incorporating deuterium (B1214612) into specific positions of the molecule. A common strategy for synthesizing this compound is the acid-catalyzed esterification of 4-hydroxybenzoic acid with deuterated isopropyl alcohol ((CD₃)₂CHOD) vulcanchem.com. This method aims to achieve high isotopic purity, which is essential for sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The development of novel deuteration strategies is vital for creating a broader library of isotopically labeled paraben analogues. Such libraries can facilitate more comprehensive studies on structure-activity relationships, metabolic pathways, and environmental fate of parabens. Research is ongoing to develop more efficient and regioselective deuteration techniques, potentially utilizing advanced catalytic systems or flow chemistry, to expand the range of accessible deuterated paraben derivatives researchgate.netnih.govacs.orgresearchgate.net. These advancements will enable researchers to probe subtle differences in paraben behavior and metabolism.
Enhancements in Ultra-Trace Analytical Detection of Deuterated Parabens
Accurate and sensitive detection of deuterated parabens at ultra-trace levels is critical for their application as internal standards and for environmental or biological monitoring. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a primary analytical technique for this purpose nih.govcapes.gov.brcanada.caresearchgate.netnih.govdphen1.comscribd.com. This method offers high selectivity and sensitivity, allowing for the differentiation of deuterated standards from native compounds and the quantification of analytes at very low concentrations.
Key enhancements in ultra-trace analytical detection include:
Improved Chromatographic Separation: Development of advanced chromatographic columns and mobile phase optimization to achieve better separation of parabens and their isotopologues, minimizing co-elution and interference nih.govscribd.comrsc.org.
High-Resolution Mass Spectrometry (HRMS): Utilization of HRMS for more precise mass measurements, enhancing confidence in identification and quantification, especially in complex matrices scribd.com.
Isotope Dilution Mass Spectrometry (IDMS): Employing isotope-labeled internal standards, such as this compound, in an isotope dilution approach significantly improves the accuracy and precision of quantitative measurements by compensating for matrix effects and variations in sample preparation and instrument response scribd.comclearsynth.comscioninstruments.comresearchgate.net. Detection limits for parabens using these advanced methods can reach picogram levels rsc.org.
Matrix-Specific Sample Preparation: Development of efficient sample preparation techniques, including solid-phase extraction (SPE) and liquid-liquid extraction (LLE), tailored for complex matrices like biological tissues, urine, and environmental samples, to pre-concentrate analytes and remove interfering substances nih.govcapes.gov.brcanada.caresearchgate.netnih.govscribd.comresearchgate.net.
Advanced Computational Modeling for Isotopic Paraben Behavior and Reactivity
Computational modeling plays a pivotal role in understanding how deuterium substitution influences the behavior and reactivity of parabens. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can predict and explain deuterium kinetic isotope effects (KIEs) and other isotopic effects researchgate.netresearchgate.netnih.govnih.govpreprints.org. These studies can elucidate the impact of deuterium on reaction rates, metabolic pathways, and molecular interactions.
Specific applications of computational modeling include:
Predicting Deuterium Kinetic Isotope Effects (KIEs): Modeling can simulate how the substitution of hydrogen with deuterium affects the rate-limiting steps in chemical reactions or metabolic processes involving parabens. This is particularly relevant for understanding enzyme-substrate interactions and predicting how deuteration might alter a compound's metabolic stability researchgate.netresearchgate.netnih.govnih.govpreprints.org.
Simulating Molecular Interactions: Molecular dynamics simulations can be used to study the interaction of deuterated parabens with biological targets, such as lipid bilayers or proteins, providing insights into their absorption, distribution, and potential mechanisms of action oatext.com.
Investigating Reaction Mechanisms: Computational chemistry can help unravel the mechanisms by which parabens are synthesized or degraded, and how isotopic labeling might influence these pathways. For instance, modeling can explore the regioselectivity of deuteration reactions or the impact of deuterium on the stability of transformation products researchgate.netoatext.com.
Interdisciplinary Research Integrating this compound as a Multifaceted Probe Molecule
This compound, as an isotopically labeled compound, serves as a versatile probe molecule across various scientific disciplines. Its unique mass signature allows for precise tracking and quantification, making it invaluable in several research areas.
Key interdisciplinary applications include:
Internal Standards in Analytical Chemistry: this compound is widely used as an internal standard in quantitative analyses, particularly in mass spectrometry-based methods for determining paraben levels in environmental and biological samples vulcanchem.comcanada.canih.govscribd.comclearsynth.comscioninstruments.com. Its similar chemical properties but distinct mass allow for accurate calibration and correction of matrix effects and analytical variability.
Metabolic and Pharmacokinetic Studies: The deuterium label enables researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of parabens in biological systems. This is crucial for understanding paraben pharmacokinetics and identifying metabolic pathways, as demonstrated in studies using other deuterated parabens vulcanchem.comresearchgate.netpreprints.orgnih.govnih.gov.
Environmental Monitoring: Deuterated parabens can be used as tracers to study the environmental fate, persistence, and transformation of parabens in soil, water, and wastewater treatment processes nih.gov. Their use can help in assessing exposure levels and understanding the behavior of these compounds in ecosystems.
Biomonitoring and Exposure Assessment: In human biomonitoring studies, this compound can be employed to accurately quantify paraben exposure in biological matrices like urine or tissue, providing more reliable data for epidemiological studies and risk assessments canada.canih.govscribd.com.
Q & A
Q. What analytical methods are recommended for quantifying Isopropyl-d7 Paraben in complex matrices, and how can method validation be optimized?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for quantifying deuterated parabens like this compound. Key parameters include:
- Mobile phase optimization : Methanol:water ratios (e.g., 70:30 to 90:10) to achieve resolution >1.5 and minimal retention time .
- Calibration curves : Linear ranges (2–20 μL injections) with correlation coefficients >0.99 .
- Internal standardization : Use of deuterated analogs (e.g., this compound) to correct matrix effects in biological or environmental samples . Method validation should include recovery tests (80–110%), precision (%RSD <7.3%), and detection limits (LOD/LOQ) assessed via derivative spectrophotometry .
Q. How does the deuterium labeling in this compound enhance its utility in tracer studies?
The seven deuterium atoms in this compound improve its stability and reduce isotopic interference in mass spectrometry, making it ideal for:
- Metabolic tracing : Tracking paraben degradation pathways (e.g., hydrolysis to p-hydroxybenzoic acid) without overlapping with endogenous metabolites .
- Quantitative recovery : Acting as an internal standard to normalize extraction efficiency in urine, plasma, or environmental samples .
Advanced Research Questions
Q. How can contradictory findings on the estrogenic activity of parabens be reconciled in risk assessment?
Discrepancies arise from differences in experimental models (in vitro vs. in vivo) and potency comparisons to endogenous estradiol:
- In vitro assays : Weak estrogen receptor binding (e.g., EC₅₀ values 1,000,000× higher than estradiol) observed in MCF-7 cell proliferation .
- In vivo relevance : No observed adverse effect levels (NOAELs) for parabens are orders of magnitude higher than human exposure estimates, even with worst-case assumptions .
- Metabolite contributions : Hydrolyzed parabens (e.g., p-hydroxybenzoic acid) may lack estrogenic activity, but conjugated forms require further study .
Q. What read-across strategies are valid for extrapolating toxicokinetic data from shorter-chain parabens to this compound?
Under REACH guidelines, interpolation within homologous series (methyl-, ethyl-, propyl-parabens) is preferred:
- Category approach : Shared metabolic pathways (esterase-mediated hydrolysis) and absence of toxicity at limit doses support read-across for this compound .
- Toxicokinetic consistency : Linear-alkyl parabens exhibit dose-dependent urinary excretion (>90% within 24 hrs), with no bioaccumulation observed .
Q. How can longitudinal exposure studies design account for variability in urinary paraben concentrations?
Key considerations include:
- Sampling frequency : Single urine samples moderately predict long-term exposure (ICC = 0.42–0.54), but pregnancy necessitates repeated sampling due to 25–45% concentration drops .
- Covariate adjustment : Sex, race (e.g., higher levels in non-Hispanic Blacks), and personal care product use must be modeled to isolate exposure effects .
- Microbiome interactions : Integrate 16S rRNA sequencing to assess gut microbiota’s role in paraben metabolism and obesity/cardiometabolic outcomes .
Methodological Challenges and Solutions
Q. What are the pitfalls in detecting parabens in food matrices, and how can they be mitigated?
Challenges include matrix complexity and co-eluting contaminants. Solutions involve:
Q. Why do derivative spectrophotometry methods fail for parabens, and what alternatives exist?
Overlapping spectra of methyl- and propyl-parabens cause "zero-crossing" errors in derivative modes. Alternatives include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
